3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride
CAS No.: 1420789-16-7
Cat. No.: VC6811173
Molecular Formula: C12H16ClN3S
Molecular Weight: 269.79
* For research use only. Not for human or veterinary use.
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride - 1420789-16-7](/images/structure/VC6811173.png)
Specification
CAS No. | 1420789-16-7 |
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Molecular Formula | C12H16ClN3S |
Molecular Weight | 269.79 |
IUPAC Name | 3-(1,4-diazepan-1-yl)-1,2-benzothiazole;hydrochloride |
Standard InChI | InChI=1S/C12H15N3S.ClH/c1-2-5-11-10(4-1)12(14-16-11)15-8-3-6-13-7-9-15;/h1-2,4-5,13H,3,6-9H2;1H |
Standard InChI Key | RLFFEHVFJDLKTH-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)C2=NSC3=CC=CC=C32.Cl |
Introduction
Structural Characteristics and Chemical Identity
The base compound, 3-(1,4-diazepan-1-yl)benzo[d]isothiazole, consists of a benzo[d]isothiazole ring system fused to a seven-membered 1,4-diazepane ring. The hydrochloride salt forms via protonation of the tertiary nitrogen atom within the diazepane ring, enhancing its solubility in polar solvents. Key structural attributes include:
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Benzo[d]isothiazole moiety: A bicyclic system featuring a sulfur atom at position 1 and a nitrogen atom at position 2, contributing to electronic delocalization and potential bioactivity.
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1,4-Diazepane ring: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, enabling conformational flexibility and hydrogen-bonding interactions.
The IUPAC name for the base compound is 3-(1,4-diazepan-1-yl)benzo[d]isothiazole, with the hydrochloride salt designated by the addition of "hydrochloride" to indicate the ionic form .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molar Mass | 269.84 g/mol | |
CAS Registry Number | 99748-44-4 (base compound) | |
Synonyms | Benzo[d]isothiazol-2-ium 1,4-diazepin-1-ide hydrochloride |
Synthetic Methodologies
Recent advancements in benzo[d]isothiazole synthesis provide context for the preparation of 3-(1,4-diazepan-1-yl)benzo[d]isothiazole derivatives. Key methods include:
Rhodium-Catalyzed Oxidative Annulation
Physicochemical and Spectral Properties
While experimental data for the hydrochloride salt remains sparse, the base compound’s properties offer foundational insights:
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Solubility: The hydrochloride salt likely exhibits enhanced water solubility compared to the free base, a common trait of pharmaceutical salts.
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Stability: Benzo[d]isothiazoles are generally stable under ambient conditions but may degrade under strong acidic or basic environments.
Spectroscopic characterization (e.g., , , IR) would typically reveal signals corresponding to the aromatic protons of the benzo[d]isothiazole ring (δ 7.2–8.1 ppm), methylene groups in the diazepane ring (δ 2.5–3.5 ppm), and the hydrochloride counterion .
Challenges and Future Perspectives
Current limitations in researching this compound include:
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Synthetic Complexity: Introducing the diazepane ring requires multi-step protocols with precise control over regioselectivity.
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Pharmacological Data Gap: No peer-reviewed studies directly assess the hydrochloride salt’s bioactivity.
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume